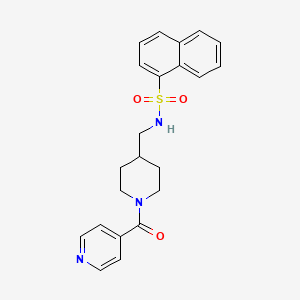
N-((1-isonicotinoylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
PET Imaging Agent Development
One significant application of naphthalene-sulfonamides, including compounds similar to N-((1-isonicotinoylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide, is in the development of positron emission tomography (PET) imaging agents. Researchers synthesized a series of carbon-11 labeled naphthalene-sulfonamides for PET imaging of human CCR8, a chemokine receptor. These agents were prepared using O-methylation or N-methylation and showed promise for medical imaging applications (Wang et al., 2008).
Structural and Spectral Analysis
Another application is in the field of structural and spectral analysis. For example, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized and characterized using various spectroscopic methods. The study provided insights into its molecular structure, which is crucial for understanding its chemical properties and potential applications (Sarojini et al., 2012).
Fluorescence Sensing and Imaging
Naphthalene-based sulfonamide derivatives have been studied for their fluorescence sensing capabilities. For instance, a naphthalene-based sulfonamide Schiff base was found to be a fluorescence turn-on probe for selective detection of Al3+ ions. This has applications in aqueous systems and intracellular imaging, demonstrating the compound's potential in biological and chemical sensing applications (Mondal et al., 2015).
Enzyme Inhibition Activity
Naphthalene sulfonamide derivatives have been evaluated for their enzyme inhibition activity. A study on various sulfonamides derived from dagenan chloride showed that these compounds have potential as inhibitors of lipoxygenase and α-glucosidase enzymes. This suggests their potential application in developing anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).
Safety and Hazards
The safety data sheet for naphthalene, a related compound, indicates that it is a flammable solid and suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects . The safety and hazards of the specific compound “N-((1-isonicotinoylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide” may vary.
Zukünftige Richtungen
The new findings from a structure–activity relationship (SAR) study of two naphthalene sulfonamides and one naphthalene sulfonate ester open new directions for advanced leishmaniasis treatment . This suggests that “N-((1-isonicotinoylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide” and similar compounds could have potential applications in the treatment of parasitic infectious diseases .
Eigenschaften
IUPAC Name |
N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-22(19-8-12-23-13-9-19)25-14-10-17(11-15-25)16-24-29(27,28)21-7-3-5-18-4-1-2-6-20(18)21/h1-9,12-13,17,24H,10-11,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFROGBRZGWPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
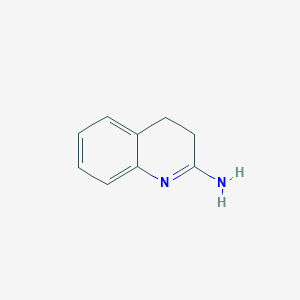
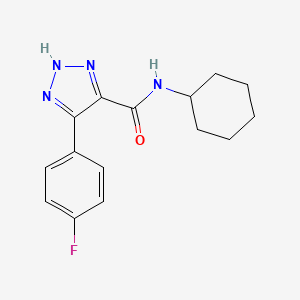
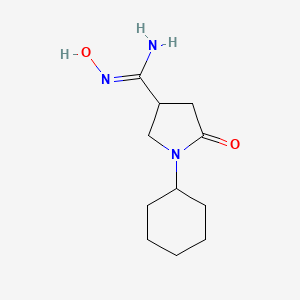
![(2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2808117.png)
![(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole](/img/structure/B2808119.png)
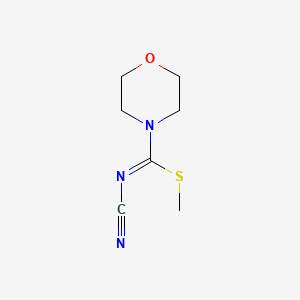
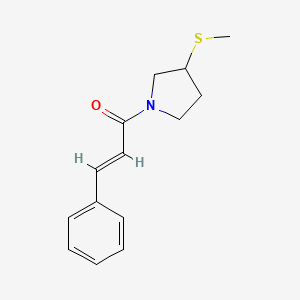

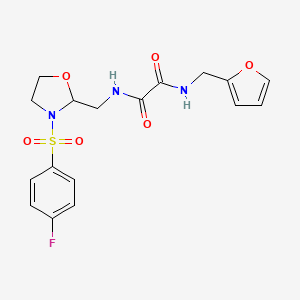
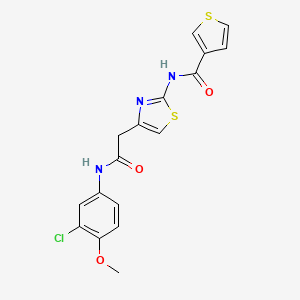

![N-(3,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2808130.png)
![4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene](/img/structure/B2808132.png)
![methyl 3-({[1-(4-chlorobenzoyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2808134.png)
